molecular formula C12H19NO3 B2904743 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 2361657-47-6

1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2904743
CAS No.: 2361657-47-6
M. Wt: 225.288
InChI Key: WAELGDGBLQNFCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Hydroxy-1-oxa-9-azaspiro[55]undecan-9-yl)prop-2-en-1-one is a complex organic compound characterized by its spirocyclic structure This compound is part of the spiro[5

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic structure. Subsequent functionalization steps, such as hydroxylation and acrylation, are performed to introduce the hydroxy and prop-2-en-1-one groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one can undergo various chemical reactions, including:

  • Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

  • Reduction: The compound can be reduced to form alcohols or amines.

  • Substitution: The hydroxy and acryl groups can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed:

  • Oxidation: Ketones, carboxylic acids.

  • Reduction: Alcohols, amines.

  • Substitution: Substituted spirocyclic compounds.

Scientific Research Applications

1-(4-Hydroxy-1-oxa-9-azaspiro[5

  • Medicine: The compound has shown promise in the development of antituberculosis agents due to its ability to inhibit the MmpL3 protein of Mycobacterium tuberculosis.

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: The compound's biological activity has been explored in various assays to understand its potential therapeutic effects.

  • Industry: Its unique structure makes it a valuable component in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one exerts its effects involves its interaction with specific molecular targets. In the case of antituberculosis activity, the compound inhibits the MmpL3 protein, which is essential for the transport of lipids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell membrane, leading to the death of the bacteria.

Comparison with Similar Compounds

1-(4-Hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is unique due to its specific structural features and biological activities. Similar compounds include other spirocyclic derivatives such as 4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one and 9-benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-2-11(15)13-6-4-12(5-7-13)9-10(14)3-8-16-12/h2,10,14H,1,3-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAELGDGBLQNFCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC2(CC1)CC(CCO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.